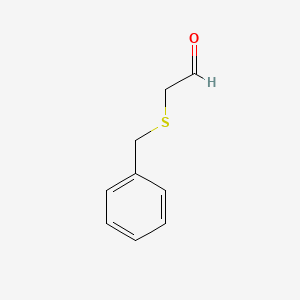

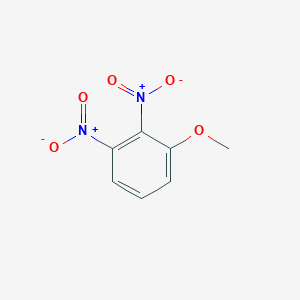

![molecular formula C10H14N2O2S B1267798 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid CAS No. 29567-83-7](/img/structure/B1267798.png)

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

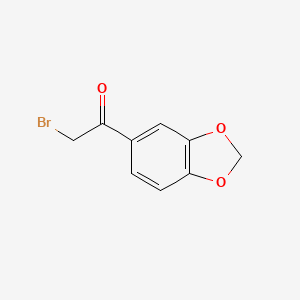

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is represented by the SMILES notation: C1=CC=NC(=C1)CCSCC(C(=O)O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” include a molecular weight of 226.3 and a molecular formula of C10H14N2O2S .Scientific Research Applications

1. Bifunctional Additive 2-Amino-3-Hydroxypyridine for Stable and High-Efficiency Tin–Lead Perovskite Solar Cells

- Application Summary : This compound is used as a bidentate anchoring additive in the FA 0.7 MA 0.3 Pb 0.5 Sn 0.5 I 3 precursor solution to improve the performance of tin–lead perovskite solar cells .

- Methods of Application : The compound is introduced into the precursor solution, where it effectively suppresses the oxidation of Sn 2+ and retards the nucleation and crystallization rate by forming a coordinating interaction with PbI 2 /SnI 2 .

- Results : The incorporation of this compound into the precursor solution resulted in an increase in the power conversion efficiency (PCE) of the solar cells from 15.72% to 19.18%, an increase of nearly 22% .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated in vitro against HSC-T6 cells .

- Results : Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the best anti-fibrotic activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

properties

IUPAC Name |

2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHOUAHZPZIFRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid | |

CAS RN |

29567-83-7 |

Source

|

| Record name | NSC163407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

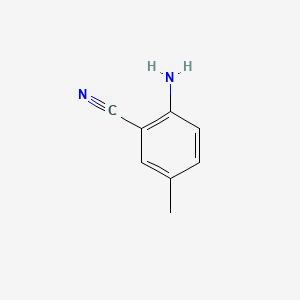

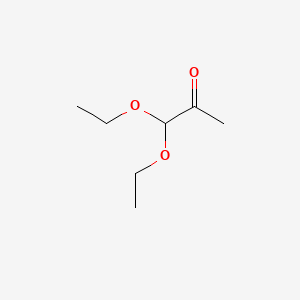

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)